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Compound of Interest

Compound Name: MRS1845

Cat. No.: B1662596

A Note to the Reader: Initial research indicates a common point of confusion regarding the
primary target of MRS1845. This guide will clarify that MRS1845 is a selective inhibitor of store-
operated calcium (SOC) channels, specifically targeting the ORAIL protein, and is not a P2Y1
receptor antagonist. To provide comprehensive information for researchers interested in
purinergic signaling, this document will also detail the pharmacology of established P2Y1
receptor antagonists and the associated signaling pathways.

Part 1: The Chemical and Pharmacological Profile of
MRS1845

MRS1845 is a dihydropyridine derivative recognized for its potent and selective inhibition of
store-operated calcium entry (SOCE).[1][2] This process is a critical mechanism for calcium
signaling in numerous cell types.

A summary of the key chemical identifiers and properties for MRS1845 is provided below.
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Property Value Reference

3-ethyl 5-methyl 4-(3-

nitrophenyl)-2,6-dimethyl-1-
IUPAC Name (prop-2-yn-1-yl)-1,4-

dihydropyridine-3,5-

dicarboxylate

Molecular Formula C21H22N206 [2][3]
Molecular Weight 398.41 g/mol [2][3]
CAS Number 544478-19-5 [2][3]
Appearance Powder [3]

- Soluble in DMSO (= 125
Solubility Jmi) [2]
mg/m

0=C(C1=C(C)N(CC#C)C(C)=
SMILES C(C(OC)=0)C1C2=CC=CC(--  [2]
INVALID-LINK--=0)=C2)OCC

MRS1845 is characterized by its inhibitory action on SOC channels, with a noted selectivity for
the ORAI1 component.

Parameter Value Cell Line/System Reference

IC50 1.7 uM HL-60 cells [1]121[3]

Store-operated
Target calcium (SOC) [11[2]
channels; ORAI1

Inhibition of
Mechanism of Action capacitative Ca2+ HL-60 cells [3]

influx

Store-operated calcium entry is a fundamental process where the depletion of calcium from
intracellular stores, such as the endoplasmic reticulum (ER), triggers the influx of extracellular
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calcium. This process is mediated by the interaction of STIM1, an ER-resident calcium sensor,
and ORAI1L, a highly selective calcium channel in the plasma membrane. MRS1845 exerts its
inhibitory effect by targeting the ORAIL channel, thereby blocking this influx.
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Mechanism of MRS1845 Inhibition of SOCE.

Inhibition of Capacitative Calcium Entry in HL-60 Cells

¢ Objective: To determine the IC50 of MRS1845 for the inhibition of store-operated calcium
entry.
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e Cell Line: Human promyelocytic leukemia (HL-60) cells.
o Methodology:
o HL-60 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

o Intracellular calcium stores are depleted by treating the cells with a SERCA pump inhibitor,
such as thapsigargin, in a calcium-free medium.

o Extracellular calcium is then reintroduced, and the subsequent rise in intracellular calcium
due to SOCE is measured using fluorescence spectroscopy.

o The experiment is repeated with varying concentrations of MRS1845 to determine the
concentration that inhibits 50% of the calcium influx (IC50).

Part 2: P2Y1 Receptor Antagonism - A Review of
Established Antagonists

While MRS1845 is not a P2Y1 receptor antagonist, this area of research is critical for
understanding platelet aggregation, neurotransmission, and other physiological processes.[4]
[5][6] The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine
diphosphate (ADP).[5][6]

Several nucleotide derivatives have been developed as potent and selective antagonists of the
P2Y1 receptor.

. Receptor
Compound Ki/IC50 . Reference
Specificity
Selective P2Y1
MRS2500 0.95 nM (EC50) ) [7]
Antagonist

) Selective P2Y1
MRS2279 13 nM (Ki) ) [8]
Antagonist

Selective P2Y1

MRS2179 84 nM (Ki) ) [8]
Antagonist
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Activation of the P2Y1 receptor by ADP initiates a signaling cascade through the Gg/11 family
of G proteins.[9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and
diacylglycerol (DAG).[6] IP3 binds to its receptor on the endoplasmic reticulum, causing the

release of intracellular calcium.[6] DAG, along with the increased intracellular calcium, activates
protein kinase C (PKC).[6]
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P2Y1 Receptor Signaling Pathway.
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Radioligand Binding Assay for P2Y1 Receptor

e Objective: To determine the binding affinity (Ki) of antagonist compounds for the P2Y1
receptor.

e Radioligand: [3H]MRS2279, a high-affinity P2Y1 receptor antagonist radioligand.[8]
o Methodology:

o Membranes are prepared from cells expressing the human P2Y1 receptor (e.g., Sf9 insect
cells or 1321N1 astrocytoma cells).[8]

o The membranes are incubated with a fixed concentration of [BH]IMRS2279 and varying
concentrations of the unlabeled antagonist being tested.

o After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
o The amount of bound radioactivity is quantified by liquid scintillation counting.

o Competition binding curves are generated, and the Ki value for the test compound is
calculated using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization
o Objective: To measure the functional antagonism of the P2Y1 receptor.
o Methodology:

o Cells endogenously or recombinantly expressing the P2Y1 receptor are loaded with a
calcium-sensitive dye.

o The cells are stimulated with a P2Y1 receptor agonist, such as ADP or 2-MeSADP.
o The resulting increase in intracellular calcium is measured.

o To test for antagonism, cells are pre-incubated with the antagonist compound before the
addition of the agonist, and the inhibition of the calcium response is quantified.
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In summary, MRS1845 is a valuable tool for studying store-operated calcium entry, while
compounds like MRS2500 serve as highly potent and selective antagonists for investigating the
physiological and pathological roles of the P2Y1 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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